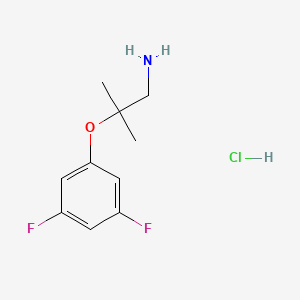

2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride

CAS No.: 1803601-62-8

Cat. No.: VC2601363

Molecular Formula: C10H14ClF2NO

Molecular Weight: 237.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803601-62-8 |

|---|---|

| Molecular Formula | C10H14ClF2NO |

| Molecular Weight | 237.67 g/mol |

| IUPAC Name | 2-(3,5-difluorophenoxy)-2-methylpropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H13F2NO.ClH/c1-10(2,6-13)14-9-4-7(11)3-8(12)5-9;/h3-5H,6,13H2,1-2H3;1H |

| Standard InChI Key | AWEXDKXLAOZTAZ-UHFFFAOYSA-N |

| SMILES | CC(C)(CN)OC1=CC(=CC(=C1)F)F.Cl |

| Canonical SMILES | CC(C)(CN)OC1=CC(=CC(=C1)F)F.Cl |

Introduction

Chemical Structure and Properties

The compound 2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride features a 3,5-difluorophenoxy group connected to a 2-methylpropan-1-amine moiety, stabilized as a hydrochloride salt. Its molecular structure consists of a benzene ring with fluorine atoms at positions 3 and 5, connected via an oxygen atom to a tertiary carbon that bears two methyl groups and an aminomethyl chain. The amine group is protonated and paired with a chloride counter-ion in the salt form .

Physical and Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C10H14ClF2NO |

| Molecular Weight | 237.67 g/mol |

| CAS Number | 1803601-62-8 |

| SMILES Notation | CC(C)(CN)OC1=CC(=CC(=C1)F)F.Cl |

| InChI | InChI=1S/C10H13F2NO.ClH/c1-10(2,6-13)14-9-4-7(11)3-8(12)5-9;/h3-5H,6,13H2,1-2H3;1H |

| Parent Compound | 2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine (CID 62784149) |

| Synonyms | 1-[(1-amino-2-methylpropan-2-yl)oxy]-3,5-difluorobenzene hydrochloride; DXC60162 |

The hydrochloride salt formation enhances the compound's solubility and stability compared to its free base form, making it more suitable for various applications in biological studies and organic synthesis .

Structural Features

The structure of 2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride contains several key functional groups that contribute to its chemical behavior and potential biological activity:

-

3,5-Difluorophenyl group: The benzene ring with fluorine substituents at positions 3 and 5 typically enhances lipophilicity and metabolic stability.

-

Ether linkage (phenoxy): Connects the aromatic portion to the aliphatic portion, offering a specific spatial arrangement.

-

Tertiary carbon center: Bears two methyl groups, creating a hindered environment around the ether oxygen.

-

Primary amine: Present as the hydrochloride salt, enhancing water solubility and stability.

The tertiary carbon bearing the ether linkage is quaternary, which prevents metabolism at this position and likely contributes to the compound's stability in biological systems. The fluorine atoms on the aromatic ring can influence electron distribution, potentially enhancing interactions with biological targets through electron-withdrawing effects.

| Supplier | Country |

|---|---|

| Nanjing Healthherb Bio-tech Co., Ltd. | China |

| Wuhan Sinon L.P. | China |

| Nanjing Pharma Chemical Plant | China |

| IHWA CO., LTD | Korea |

| Shijiazhuang Baisheng Chem Co., Ltd. | China |

| Taiwan Hopax Chemicals Mfg. Co., Ltd | China |

| Melrob-Chemiplus Limited | Japan |

| Jetide Health Group | China |

| Jena Bioscience GmbH | Germany |

The extensive availability from suppliers across multiple countries indicates a recognized utility of this compound in research settings .

Structural Comparison with Related Compounds

Understanding the potential properties and applications of 2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride can be enhanced by comparing it with structurally related compounds.

Comparison with 2-(3,5-Difluorophenoxy)cyclopentan-1-amine hydrochloride

The structurally similar compound 2-(3,5-Difluorophenoxy)cyclopentan-1-amine hydrochloride differs in having a cyclopentane ring instead of the 2-methylpropane moiety. Key comparisons include:

| Feature | 2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine HCl | 2-(3,5-Difluorophenoxy)cyclopentan-1-amine HCl |

|---|---|---|

| Core Structure | Acyclic 2-methylpropane | Cyclopentane ring |

| Conformational Flexibility | Higher | Lower (constrained by ring) |

| Position of Amine | Terminal | Ring-attached |

| Molecular Weight | 237.67 g/mol | 249.68 g/mol |

| Potential Applications | Synthetic intermediate, pharmacological research | Enzyme inhibition, receptor-binding studies |

The cyclopentane derivative has been noted for its biological activity relevant to enzyme inhibition and receptor-binding studies, suggesting that our target compound may also possess similar potential applications.

Structural Elements Affecting Biological Activity

The key structural elements of 2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride that may influence its biological activity include:

-

The 3,5-difluorophenoxy group: Provides potential for halogen bonding and π-stacking interactions

-

The tertiary carbon with geminal dimethyl groups: Creates a specific spatial arrangement

-

The primary amine as hydrochloride salt: Offers hydrogen bonding capabilities and ionic interactions

These structural features collectively contribute to the compound's potential interactions with biological targets, similar to the way the difluorophenoxy moiety in related compounds allows for enhanced receptor binding through hydrophobic interactions.

| Property | Characteristic | Research Implication |

|---|---|---|

| Solubility | Enhanced in hydrochloride form | Facilitates use in aqueous experimental systems |

| Stability | Improved in salt form | Extends shelf-life and experimental reliability |

| Lipophilicity | Moderate, enhanced by fluorine atoms | Affects membrane permeability in biological systems |

| Structural rigidity | Moderate, with conformational constraints | Influences binding specificity to target proteins |

These properties make the compound potentially valuable in various research contexts, particularly those involving biological systems or requiring specific molecular interactions .

Analytical Characterization Methods

Proper characterization of 2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride would typically employ multiple complementary analytical techniques to confirm its identity, purity, and structural features.

Spectroscopic Analysis Techniques

Standard spectroscopic methods for characterization would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Would show signals for methyl groups, methylene protons, and aromatic protons

-

¹³C NMR: Would confirm carbon skeleton structure

-

¹⁹F NMR: Would provide specific information about the fluorine environments

-

-

Mass Spectrometry (MS)

-

Would confirm molecular weight and fragmentation pattern

-

High-resolution MS would confirm molecular formula

-

-

Infrared (IR) Spectroscopy

-

Would identify key functional groups including N-H stretching, C-F bonds, and C-O-C ether linkage

-

The combination of these techniques would provide comprehensive structural confirmation .

Structure-Activity Relationships

Understanding the relationship between structure and potential biological activity requires consideration of the key functional elements of 2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride.

Key Pharmacophore Features

| Structural Element | Potential Contribution to Activity |

|---|---|

| 3,5-Difluorophenyl group | Enhanced lipophilicity, metabolic stability, and potential for halogen bonding |

| Ether oxygen | Hydrogen bond acceptor, conformational flexibility |

| Tertiary carbon with methyl groups | Creates specific spatial arrangement, affects rotation around ether bond |

| Primary amine (as HCl salt) | Hydrogen bond donor, ionic interactions at physiological pH |

These features collectively create a unique molecular entity with specific binding properties that could be relevant for interactions with biological targets .

Comparison with Related Pharmacophores

The structural features of 2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride show similarities to pharmacophores found in various bioactive compounds:

-

The difluorophenoxy moiety appears in multiple enzyme inhibitors and receptor ligands

-

The basic amine functionality is common in compounds that interact with acidic binding pockets in proteins

-

The geminal dimethyl arrangement creates a specific spatial presentation that may enhance target selectivity

These structural elements suggest potential utility in pharmacological research, particularly in contexts where similar pharmacophores have demonstrated biological activity .

Future Research Directions

Based on the structural features and potential applications, future research on 2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride might explore:

Structure-Activity Relationship Studies

Further investigation could focus on how structural modifications affect biological activity, including:

-

Variation of substituents on the aromatic ring

-

Modification of the aliphatic portion

-

Exploration of different salt forms

-

Development of analogues with enhanced target specificity

Such studies would contribute to understanding the fundamental structure-activity relationships of this compound class .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume